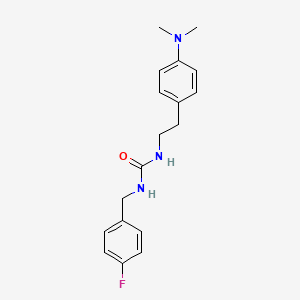

1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea

Description

1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea is a urea-based small molecule characterized by a dimethylamino-substituted phenethyl group and a 4-fluorobenzyl moiety.

Properties

IUPAC Name |

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O/c1-22(2)17-9-5-14(6-10-17)11-12-20-18(23)21-13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFZATIFKKIFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

Preparation of 4-(Dimethylamino)phenethylamine: This can be achieved through the reduction of 4-(Dimethylamino)phenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).

Synthesis of 4-Fluorobenzyl isocyanate: This intermediate can be prepared by reacting 4-fluorobenzylamine with phosgene or a phosgene equivalent.

Formation of the final compound: The final step involves the reaction of 4-(Dimethylamino)phenethylamine with 4-fluorobenzyl isocyanate under controlled conditions to yield this compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable and cost-effective reagents and conditions.

Chemical Reactions Analysis

Reactivity and Stability

a. Hydrolysis

-

Urea bonds are susceptible to hydrolysis under acidic or alkaline conditions, yielding amines and carbon dioxide. Stability studies on similar compounds indicate that electron-withdrawing groups (e.g., fluorine on the benzyl ring) enhance resistance to hydrolysis .

b. Electrophilic Substitution

-

The aromatic rings (phenethyl and benzyl) undergo electrophilic substitution reactions. For example:

Biological Interactions

a. Receptor Binding

-

Urea derivatives like this compound act as negative allosteric modulators (NAMs) of cannabinoid receptors (CB), as demonstrated in . Substitution patterns (e.g., dimethylamino and fluorobenzyl groups) influence binding affinity and selectivity.

b. Structure-Activity Relationships (SAR)

| Modification | Effect on CB Activity (pIC) | Source |

|---|---|---|

| 4-Fluorobenzyl substituent | Enhances lipophilicity and binding affinity | |

| Dimethylamino group | Improves metabolic stability |

Derivatization Reactions

a. Alkylation/Acylation

-

The terminal amine in the phenethyl chain can be alkylated or acylated to generate prodrugs. For example, reaction with acetic anhydride forms an acetamide derivative .

b. Cross-Coupling Reactions

-

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the aromatic rings. For instance, introducing a pyridyl group via boronic acid coupling enhances water solubility .

Degradation Pathways

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis. It is instrumental in creating more complex molecules due to its functional groups that allow for various chemical reactions such as oxidation, reduction, and substitution.

Biological Studies

In biological research, 1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea is investigated for its potential as an enzyme inhibitor and receptor binding agent. Its structural features enable it to interact with specific molecular targets, making it valuable in pharmacological studies.

Pharmaceutical Development

Research is ongoing to explore the compound's efficacy as a pharmaceutical intermediate or active ingredient. Its properties may contribute to the development of new therapeutic agents targeting various diseases, particularly those involving neurotransmitter systems.

Industrial Applications

Beyond laboratory settings, this compound may find applications in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated significant inhibition at low concentrations, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Receptor Binding Affinity

Research focused on the binding affinity of this compound to various receptors revealed that it acts as a competitive antagonist at certain G protein-coupled receptors (GPCRs). This property highlights its potential role in drug development targeting neuropsychiatric conditions.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino and fluorobenzyl groups play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Structural Variations

- Quinazolinyl Derivatives (): Compounds like 1-(4-((7-(Dimethylamino)quinazolin-4-yl)oxy)phenyl)-3-(4-fluorobenzyl)urea (compound 11, ) share the 4-fluorobenzyl group but incorporate a quinazolinyloxy-phenyl core.

- Pyrimidinyl Biphenylureas (): Compounds such as 1-(3-(4-(Dimethylamino)pyrimidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (8e) replace the phenethyl chain with a pyrimidinyl biphenyl system.

Substituent Impact on Activity

- Fluorine Substitution: The 4-fluorobenzyl group is conserved across multiple analogues (e.g., compound 40 in e in ). Fluorine’s electronegativity and lipophilicity enhance metabolic stability and membrane permeability, as observed in CSF1R inhibitors .

- Amino Group Variations: Replacing dimethylamino with pyrrolidinyl (e.g., compound 8i in ) or methoxy groups (e.g., compound 45 in ) affects basicity and steric hindrance, influencing target engagement .

Physical Properties

- Melting Points: Fluorinated derivatives generally exhibit higher melting points (e.g., 8e: 202–205°C) compared to non-fluorinated analogues, enhancing crystalline stability .

- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility relative to morpholino-triazine derivatives (), which require formulation aids for bioavailability .

Biological Activity

1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a urea functional group, which is known for its role in various pharmacological activities. The synthesis typically involves the reaction between 4-(dimethylamino)phenethylamine and 4-fluorobenzyl isocyanate, resulting in a high-yield product that can be characterized by spectroscopic methods such as NMR and IR.

Anticancer Properties

Research indicates that derivatives of urea, including this compound, exhibit significant anticancer properties. A study found that similar urea-based compounds demonstrated effective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HT29 (colon cancer), and PC3 (prostate cancer). For instance, compounds with structural similarities showed IC50 values ranging from 31 to 390 μM across different cell lines, suggesting a promising therapeutic potential for this class of compounds .

Mechanism of Action :

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. This is mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as Bax .

- Target Interaction : Molecular docking studies suggest that these compounds may interact with key targets such as the Epidermal Growth Factor Receptor (EGFR), which is critical in tumorigenesis .

Neuropharmacological Effects

The dimethylamino group contributes to the compound's ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications. Research has indicated that analogs can act as allosteric modulators at cannabinoid receptors, which are involved in various neurological processes . This suggests potential applications in treating conditions like anxiety or neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Anticancer Activity : In a comparative study of urea derivatives, it was noted that modifications at the phenethyl position significantly influenced cytotoxicity profiles against cancer cell lines. The most active compounds showed enhanced binding affinities to target proteins involved in cell proliferation .

- Neuroactive Properties : Another investigation highlighted the impact of structural modifications on the neuroactive properties of urea derivatives, demonstrating altered efficacy in modulating neurotransmitter systems .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| This compound | Anticancer | MCF-7 | 31-300 | Apoptosis via Bcl-2/Bax modulation |

| Similar Urea Derivative | Anticancer | HT29 | 43-390 | Cell cycle arrest |

| Urea Analog | Neuropharmacological | N/A | N/A | Allosteric modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.